molecular formula C7H16ClN B2544489 (2R,6R)-2,6-dimethylpiperidine hydrochloride CAS No. 130291-36-0

(2R,6R)-2,6-dimethylpiperidine hydrochloride

Cat. No. B2544489
M. Wt: 149.66
InChI Key: PEDXCVQZZVVOGO-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a ketamine metabolite that has rapid antidepressant activity without ketamine-related side effects . The NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects .


Synthesis Analysis

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is a metabolite of ketamine and norketamine . It is categorized as an arylcyclohexylamine .


Molecular Structure Analysis

The molecular structure of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” involves several key components. It is a ketamine metabolite that enhances AMPA receptor-mediated excitatory post-synaptic potentials in the CA1 region of hippocampal slices and decreases intracellular D-serine (a NMDA co-agonist) concentrations in PC-12 cells .


Chemical Reactions Analysis

The effects of HNK, I5, and I6 on the expression of protein in the hippocampus of depressed mice were studied by isobaric tags for relative and absolute quantitation (iTRAQ) to explore the mechanism of their antidepressant action . These antidepressants are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” include a molecular weight of 276.16, a chemical formula of C12H14ClNO2.HCl, and it is soluble to 50 mM in water and to 100 mM in DMSO . It is a crystalline solid that is stored at room temperature .

Scientific Research Applications

Understanding the Role in Antidepressant Action

One of the pivotal scientific applications of “(2R,6R)-2,6-dimethylpiperidine hydrochloride” is its contribution to the understanding of ketamine's unique antidepressant effects. Research has suggested that an active metabolite of ketamine, (2R,6R)-hydroxynorketamine (HNK), which lacks the NMDAR binding properties or key side effects of its parent compound, is both necessary and sufficient for ketamine's antidepressant effects in rodents. This discovery challenges the NMDAR hypothesis of ketamine's action and opens new avenues for antidepressant drug development, focusing on the molecular mechanisms underlying the therapeutic effects of ketamine and (2R,6R)-HNK (Aleksandrova, Wang, & Phillips, 2017).

Insights into Molecular Mode of Action in Cotton

Another area of application is in the agricultural sector, specifically in the management of cotton growth. Mepiquat chloride (MC), which shares structural similarities with “(2R,6R)-2,6-dimethylpiperidine hydrochloride,” is used as a plant growth regulator. Its application on cotton foliage at different growth stages serves as a practical tool for cotton management, influencing plant height, leaf area, and yield through its action on gibberellin activity and carbohydrate metabolism. This provides a clear example of how chemical regulation can enhance agricultural productivity and sustainability (Tung et al., 2020).

Contribution to Understanding Toxicity and Environmental Impact

The study of similar compounds has contributed significantly to understanding the environmental and toxicological impact of widely used chemicals. For instance, research on 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide, has provided insights into its toxicity, mutagenicity, and environmental dispersion, highlighting the need for responsible management and the development of less harmful alternatives. This research underscores the importance of chemical safety and environmental protection in the context of agricultural practices (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety And Hazards

“(2R,6R)-2,6-dimethylpiperidine hydrochloride” is intended for research and forensic applications . It is not intended for human or veterinary use .

properties

IUPAC Name

(2R,6R)-2,6-dimethylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXCVQZZVVOGO-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@H](N1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,6R)-2,6-dimethylpiperidine hydrochloride

CAS RN

130291-36-0
Record name (2R,6R)-2,6-dimethylpiperidine hydrochloride
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